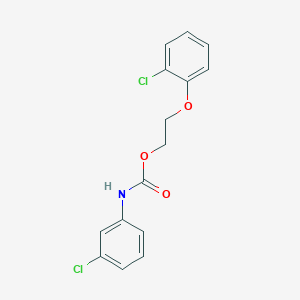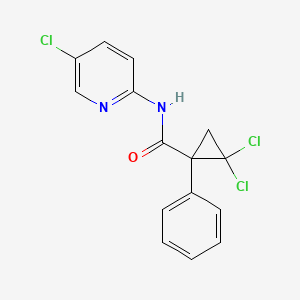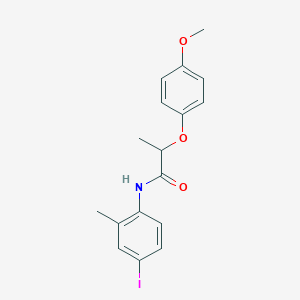
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Cloethocarb, is a carbamate insecticide that is widely used in agriculture and pest control. It is a white crystalline solid that is soluble in water and has a molecular weight of 277.7 g/mol. Cloethocarb is known for its effectiveness against a wide range of insects, including aphids, whiteflies, and mites.
作用机制
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine in the insect's nervous system, which causes paralysis and eventually death.
Biochemical and physiological effects:
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have a variety of biochemical and physiological effects on insects. It has been reported to cause a decrease in the total protein content of insects, as well as a decrease in the activity of certain enzymes such as glutathione-S-transferase and carboxylesterase. Additionally, 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to cause changes in the fatty acid composition of insects, which may contribute to its insecticidal activity.
实验室实验的优点和局限性
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has several advantages for use in lab experiments. It is highly effective against a wide range of insects, making it a valuable tool for studying insect physiology and behavior. Additionally, it is relatively easy to synthesize and has a high purity level, which makes it ideal for use in controlled experiments.
However, there are also some limitations to the use of 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in lab experiments. It is toxic to humans and other animals, so it must be handled with care. Additionally, its effectiveness may vary depending on the species of insect being studied, so it may not be suitable for all experiments.
未来方向
There are several future directions for research on 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, research could focus on the development of new formulations of 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate that are more effective against specific pests and insects. Finally, research could investigate the potential use of 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a tool for studying the molecular mechanisms of insecticide resistance in insects.
合成方法
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate can be synthesized by reacting 3-chlorophenyl isocyanate with 2-(2-chlorophenoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction yields 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a white crystalline solid with a high purity level.
科学研究应用
2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been extensively studied for its insecticidal properties. It has been used in numerous scientific research studies to investigate its effectiveness against various pests and insects. Research has shown that 2-(2-chlorophenoxy)ethyl (3-chlorophenyl)carbamate is highly effective against aphids, whiteflies, and mites, and can be used as an alternative to other insecticides that may be harmful to the environment.
属性
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-4-3-5-12(10-11)18-15(19)21-9-8-20-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMWUBBXBPCZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)

![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)

![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)